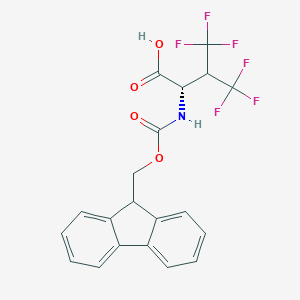

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSAOUGHTCAKTA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F6NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a synthetic amino acid derivative notable for its complex structure and potential applications in medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, alongside several trifluoromethyl groups that enhance its biological activity.

- Molecular Formula : C26H22F6N2O5

- Molecular Weight : 485.45 g/mol

- CAS Number : 1260604-66-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzyme Modulation : The presence of the Fmoc group allows for selective interactions with enzymes, potentially serving as a substrate or inhibitor in various biochemical pathways. This characteristic is crucial in drug design, where modulation of enzyme activity can lead to therapeutic effects.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit such properties. This could position it as a candidate for antibiotic development.

- Antioxidant Activity : The structural features of the compound may confer antioxidant properties, which are beneficial in combating oxidative stress within biological systems.

The mechanism of action involves the interaction of the compound with specific biological targets. The Fmoc group facilitates selective reactions necessary for the synthesis of peptides and other biologically active molecules. Furthermore, the trifluoromethyl groups can enhance the stability and reactivity of the compound, which may improve its binding affinity to target proteins or enzymes.

Case Studies and Experimental Data

- Enzyme Interaction Studies : Research involving molecular docking simulations has indicated that this compound could effectively bind to certain enzymes involved in metabolic pathways. Such studies are essential for understanding how modifications to the structure influence biological activity.

- Antimicrobial Testing : Preliminary tests on similar derivatives have shown promising results against various bacterial strains, indicating that this compound may possess similar antimicrobial properties.

- Antioxidant Assays : In vitro assays have been conducted to evaluate the antioxidant capacity of related compounds. These studies suggest that the trifluoromethyl groups may play a role in enhancing antioxidant activity.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-Fmoc-L-Homophenylalanine | Fmoc protecting group, trifluoromethyl groups | Potential enzyme inhibitor |

| Fmoc-L-Tyrosine | Fmoc protecting group | Antioxidant properties |

| Fmoc-L-Alanine | Simpler structure | Basic amino acid functions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a family of Fmoc-protected fluorinated amino acids. Below is a comparative analysis with key analogs:

Preparation Methods

Trifluoromethylation via Solvent-Free Diaza-Carbonyl-Ene Reaction

A solvent-free diaza-carbonyl-ene reaction between formaldehyde tert-butyl hydrazone and hexafluoroacetone (HFA) provides a high-yield route to α-hydroxy α-trifluoromethyl intermediates (Scheme 1). Under solvent-free conditions, this reaction achieves >90% conversion within 30 minutes, forming the quaternary carbon center critical for the target molecule.

Reaction Conditions

-

Reagents : Formaldehyde tert-butyl hydrazone (1.2 equiv), HFA (1.0 equiv).

-

Temperature : 25°C.

-

Yield : 92% (isolated).

This intermediate is subsequently oxidized to the corresponding ketone using Jones reagent, followed by stereoselective reduction with (R)-CBS catalyst to install the (2S) configuration.

Chiral Auxiliary-Mediated Amination

The reduced ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, employing (S)-tert-butanesulfinamide as a chiral auxiliary to ensure >99% enantiomeric excess (ee). The tert-butylsulfinyl group is later removed under acidic conditions (HCl in dioxane), yielding the free amine.

Fmoc Protection and Coupling Strategies

Fmoc Installation Under Racemization-Free Conditions

The primary amine is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl (1.5 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. To prevent racemization:

Final Deprotection and Purification

Acidolytic Cleavage of tert-Butyl Esters

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) with triisopropylsilane (TIS, 2.5% v/v) as a scavenger:

Solvent-Dependent Extraction for Purity Optimization

Post-deprotection, extraction protocols significantly impact purity (Table 1):

| Extractant | Volume Ratio (H₂O:Extractant) | Purity (%) | Yield (%) |

|---|---|---|---|

| n-Hexane | 1:1.5 | 96.4 | 82 |

| Butyl Acetate | 1:1 | 99.8 | 81 |

| Ethyl Acetate | 1:1 | 96.6 | 60 |

Butyl acetate achieves optimal purity (99.8%) by effectively partitioning hydrophobic impurities into the organic phase.

Analytical Characterization

Stereochemical Validation via X-Ray Crystallography

Single-crystal X-ray diffraction confirms the (2S) configuration. Crystallization from hexane/ethyl acetate (3:1) yields orthorhombic crystals (space group P2₁2₁2₁), with Flack parameter = 0.02(2).

Chromatographic and Spectroscopic Data

-

HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Scalability and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.